Jmv 449

説明

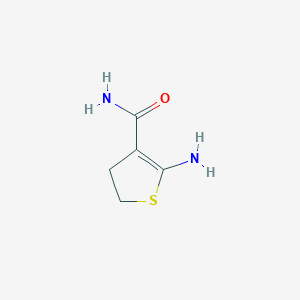

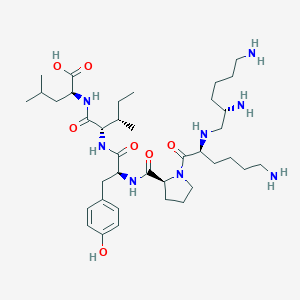

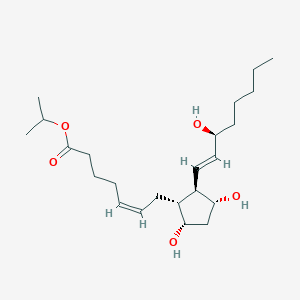

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid, also known as (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid, is a useful research compound. Its molecular formula is C38H66N8O7 and its molecular weight is 747 g/mol. The purity is usually 95%.

The exact mass of the compound (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ニューロテンシン受容体作動薬

JMV 449は、新生マウス脳への[^125I]-NT結合の阻害に対するIC50が0.15 nM、モルモット回腸の収縮に対するEC50が1.9 nMの強力なニューロテンシン受容体作動薬ペプチドです 。これは、神経科学研究におけるニューロテンシン受容体の機能とシグナル伝達経路の研究に役立つ貴重なツールです。

鎮痛研究

This compoundは、中心投与後にマウスにおいて持続的な鎮痛効果を産生する能力があるため、疼痛管理研究で使用されます。 これは、痛みのメカニズムと新しい鎮痛薬の開発を理解するのに役立ちます .

低体温反応研究

This compoundはマウスで低体温効果を誘発し、これは体温調節と、脳卒中や神経外傷などの状態における低体温の潜在的な治療効果の研究に役立ちます .

神経保護研究

この化合物は、永続的な中大脳動脈閉塞のマウスモデルで神経保護効果を示しました。 この用途は、脳卒中やその他の神経変性疾患の治療法を開発するために不可欠です .

消化管運動解析

This compoundはモルモット回腸を収縮させる能力があり、これは消化管運動障害の研究に使用され、腸の動きと関連する病態におけるニューロテンシンの役割に関する洞察を提供します .

代謝安定性研究

This compoundの代謝安定性は、代謝と代謝的に安定な治療用ペプチドの開発に関連するin vitro研究に適した候補となっています .

受容体結合親和性研究

This compoundはニューロテンシン受容体に対する高い結合親和性を持ち、受容体-リガンド相互作用の詳細な解析を可能にし、受容体特異的な薬剤の設計に役立ちます .

治療薬のアナログ開発

ニューロテンシンの擬似ペプチドアナログとして、this compoundは、安定性と有効性を向上させた新しいペプチドベースの薬剤を開発するためのモデルとして役立ちます .

作用機序

JMV 449, also known as “(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid”, “CID 164415”, “Jmv-449”, or “JMV449”, is a potent neurotensin receptor agonist .

Target of Action

The primary target of this compound is the neurotensin receptor . Neurotensin receptors are a type of G-protein coupled receptor found in the central nervous system and in the gut, where they modulate dopamine transmission and digestive functions, respectively .

Mode of Action

This compound interacts with its target, the neurotensin receptor, by binding to it . This binding inhibits the binding of neurotensin to neonatal mouse brain with an IC50 of 0.15 nM . It also contracts the guinea-pig ileum with an EC50 of 1.9 nM .

Biochemical Pathways

The activation of the neurotensin receptor by this compound leads to a series of downstream effects. These include the enhancement of the biological activity of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This results in a dose-dependent release of insulin in BRIN-BD11 beta-cells .

Pharmacokinetics

This compound is resistant to plasma enzyme degradation . This metabolic stability contributes to its long-lasting effects in the body.

Result of Action

This compound has highly potent and long-lasting hypothermic and analgesic effects in mice . It also increases beta-cell proliferation and induces significant benefits on beta-cell survival in response to cytokine-induced apoptosis . Furthermore, this compound inhibits food intake in overnight fasted lean mice and enhances the appetite-suppressing effect of a stable GLP-1 analog .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other hormones like GIP and GLP-1 can enhance the insulinotropic action of this compound . .

生化学分析

Biochemical Properties

JMV 449 has been found to interact with the neurotensin receptor, showing an IC50 of 0.15 nM for inhibition of [125I]-neurotensin binding to neonatal mouse brain and an EC50 of 1.9 nM in contracting the guinea-pig ileum . This interaction with the neurotensin receptor is key to its role in biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to induce noticeable dose-dependent insulin-releasing actions in BRIN-BD11 beta-cells . It also increased beta-cell proliferation and induced significant benefits on beta-cell survival in response to cytokine-induced apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the neurotensin receptor. This binding leads to the inhibition of [125I]-neurotensin binding to neonatal mouse brain and contraction of the guinea-pig ileum . This interaction with the neurotensin receptor is key to its effects at the molecular level .

Temporal Effects in Laboratory Settings

This compound has been found to have highly potent and long-lasting hypothermic and analgesic effects in mice following central administration in vivo . This suggests that this compound has significant stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have dose-dependent effects. For example, this compound (120 pmol/mouse; i.c.v) showed dose-response relationships for the analgesic effect .

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its interaction with the neurotensin receptor

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66N8O7/c1-5-25(4)33(36(50)44-31(38(52)53)21-24(2)3)45-34(48)30(22-26-14-16-28(47)17-15-26)43-35(49)32-13-10-20-46(32)37(51)29(12-7-9-19-40)42-23-27(41)11-6-8-18-39/h14-17,24-25,27,29-33,42,47H,5-13,18-23,39-41H2,1-4H3,(H,43,49)(H,44,50)(H,45,48)(H,52,53)/t25-,27-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCYVPLNMOJUIL-GULBXNHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NCC(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10930283 | |

| Record name | N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139026-66-7 | |

| Record name | Jmv 449 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139026667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-{[{1-[N~2~-(2,6-Diaminohexyl)lysyl]pyrrolidin-2-yl}(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10930283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)

![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)